Lipophilicity Advantage: Enhanced logP Relative to Non-Methylated Parent
The 4-methyl substituent in 2-bromo-4-methyl-nicotinic acid confers a measurable increase in lipophilicity compared to the parent 2-bromo-nicotinic acid scaffold. The computed XLogP3-AA for 2-bromo-4-methyl-nicotinic acid is 1.8 [1], while 2-bromo-nicotinic acid has a computed logP of 0.82 .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.8 |
| Comparator Or Baseline | 2-Bromo-nicotinic acid: logP 0.82 |
| Quantified Difference | Δ logP = +0.98 (approximately 1 unit higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/Labs, respectively |
Why This Matters
A higher logP value suggests improved membrane permeability, which is a critical parameter in early-stage drug discovery when prioritizing compounds for cell-based assays or in vivo studies.
- [1] PubChem. (2019). Computed Properties for 2-Bromo-4-methyl-nicotinic acid (XLogP3-AA: 1.8). National Center for Biotechnology Information. View Source
